N-Propargyl-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-Propargyl-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its triazole ring and propargyl group
Properties
IUPAC Name |
5-methyl-1-phenyl-N-prop-2-ynyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-3-9-14-13(18)12-10(2)17(16-15-12)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFKCJLAVOYXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propargyl-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition reaction, also known as the "click" reaction. This reaction involves the coupling of an azide and a propargyl alcohol derivative under specific conditions to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-Propargyl-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-Propargyl-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring and propargyl group make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit enzyme activity makes it a candidate for developing new antibiotics.
Medicine: The compound's biological activity has also been explored in the context of cancer research. Studies have suggested that it may have cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in the synthesis of various products.
Mechanism of Action
The mechanism by which N-Propargyl-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound shares the triazole ring structure but has a different substituent on the phenyl ring.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar to the compound , but with a methoxy group instead of a propargyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
